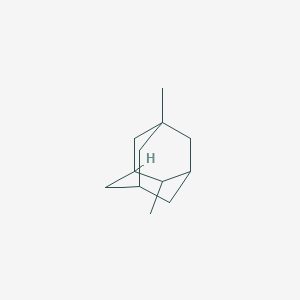
1,4-Dimethyladamantane
Overview
Description
1,4-Dimethyladamantane is a chemical compound with the formula C12H20. Its molecular weight is 164.2872 . It is an impurity from the synthesis of 1,3-Dimethyl Adamantane .
Synthesis Analysis
The synthesis of higher diamondoids like this compound is a complex and laborious process . A one-stage method for the preparation of 1- [isocyanato (phenyl)methyl]adamantane and 1- [isocyanato (phenyl)methyl]-3,5-dimethyladamantane with yields of 95% and 89%, respectively, has been described .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . It has the same structure as its stereoisomers .
Chemical Reactions Analysis
This compound reacts with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 164.2872 . Various chemical and physical properties of diamondoids like this compound have been studied .
Scientific Research Applications
Spectroscopic Studies
1,3-Dimethyladamantane, a compound structurally similar to 1,4-dimethyladamantane, has been the subject of various spectroscopic studies. These studies include investigating order–disorder phase transitions using IR and Raman spectroscopy, as well as proton spin–lattice relaxation time measurements (Huang, Gilson, & Butler, 1991).
Synthesis and Structural Analysis
There has been significant interest in synthesizing derivatives of adamantane, including 1,3-dimethyladamantane. Studies have explored synthesis methods, such as using AlCl_3 as a catalyst, and confirming the structure through NMR and IR spectroscopy (Kong Li-chun, 2006).
Thermodynamic Properties
Research has been conducted on the thermodynamic properties of dimethyladamantanes, including heat capacities and phase transitions. Such studies provide valuable insights into the behavior of these compounds under varying temperature conditions (Varushchenko, Druzhinina, Senyavin, & Sarkisova, 2005).
Photoinitiated Oxidation
The photoinitiated oxidation of 1,3-dimethyladamantane has been studied in the presence of various metal complexes. This research sheds light on the oxidation processes and the formation of various oxidation products under specific catalytic conditions (Nekhayev, Zaikin, & Bagrii, 1995).
Thermal Stability and Decomposition
Investigations into the thermal stability and decomposition kinetics of dimethyladamantanes are crucial for understanding their potential as high energy-density hydrocarbon fuels. Such studies involve determining rate constants and activation energies under various conditions (Qin et al., 2014).
Vaporization Properties
Studies on the boiling temperature, vapor pressure, and enthalpy of vaporization of dimethyladamantanes contribute to a deeper understanding of their vaporization properties, which is essential for various industrial applications (Varushchenko et al., 2001).
Process Safety Evaluation
Safety evaluations have been conducted for processes involving dimethyladamantanes, such as reactions with sulfuric acid. These studies are vital for ensuring safety during chemical manufacturing and processing (Veedhi & Babu, 2013).
Calculation of Geometric and Electronic Characteristics
Computational studies have been performed to calculate the geometric structure, electronic characteristics, vibration frequencies, and thermodynamic properties of alkyladamantanes, including dimethyladamantanes. Such studies provide theoretical insights into their chemical behavior (Borisov & Saginaev, 2014).
Mechanism of Action
Target of Action
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that 1,4-Dimethyladamantane might interact with its targets through similar mechanisms.
Biochemical Pathways
Adamantane derivatives are known to influence a wide range of biochemical processes due to their unique structural and biological properties .
Pharmacokinetics
The molecular weight of this compound is 1642872 , which might influence its bioavailability and pharmacokinetic profile.
Result of Action
Adamantane derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials, suggesting a wide range of potential effects .
Action Environment
It’s known that adamantane derivatives can be synthesized via carbocation or radical intermediates, suggesting that the reaction conditions might influence their stability and reactivity .
Safety and Hazards
When handling 1,4-Dimethyladamantane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Properties
IUPAC Name |
1,4-dimethyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-8-10-3-9-4-11(8)7-12(2,5-9)6-10/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQFEEYWQQZABK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3CC1CC(C3)(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343611 | |
| Record name | 1,4-Dimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16267-35-9 | |
| Record name | 1,4-Dimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,4-dimethyladamantane in geochemical studies?
A: this compound, alongside other adamantane hydrocarbons, serves as a valuable geochemical marker for determining the origin and maturity of crude oils []. These compounds are found in crude oils of various ages and origins, offering insights into the geological history of these deposits.
Q2: How does the concentration of this compound differ between crude oils originating from different source rocks?
A: Research indicates that crude oils generated in carbonate deposits exhibit a significantly higher concentration of cis-1,4-dimethyladamantane compared to those originating from argillaceous deposits []. This distinction makes the relative abundance of this compound a useful tool for determining the type of source rock from which a particular crude oil originated.
Q3: Are the concentrations of adamantane hydrocarbons in crude oil indicative of a state of equilibrium?
A: Interestingly, adamantanes are present in crude oils in ratios that deviate from equilibrium conditions []. This non-equilibrium distribution provides valuable information about the thermal history and maturation processes that the oil has undergone.
Q4: What other geochemical markers are typically studied alongside this compound?
A: Researchers often analyze the distribution of adamantanes in conjunction with other biomarkers like steranes []. Comparing these biomarker profiles provides a more comprehensive understanding of the geological origin, thermal maturity, and potential for oil generation in a given area.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





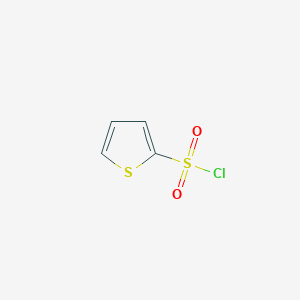
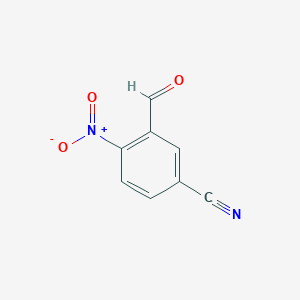
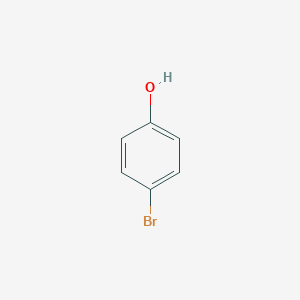
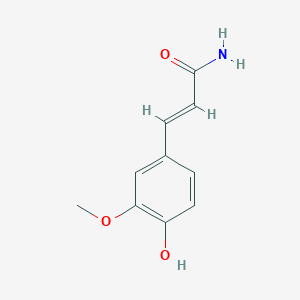

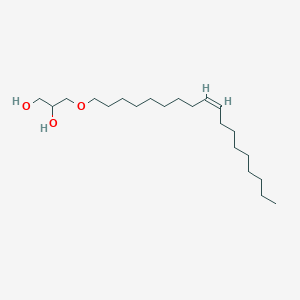
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/structure/B116594.png)
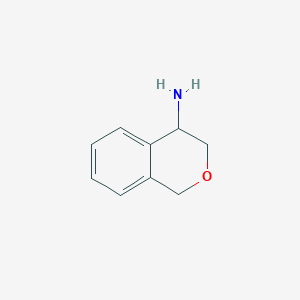


![(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B116612.png)
